molecular formula C9H9NO2 B1440191 7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one CAS No. 352000-78-3

7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B1440191
CAS No.: 352000-78-3
M. Wt: 163.17 g/mol
InChI Key: BKELERWEBOXGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H9NO2 It is a derivative of indene, featuring an amino group at the 7th position and a hydroxyl group at the 3rd position on the indene ring

Biochemical Analysis

Biochemical Properties

7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the hydroxy group can engage in hydrogen bonding and act as a nucleophile or electrophile. These interactions enable this compound to modulate enzyme activity, influence protein folding, and participate in signaling pathways. For instance, it may interact with kinases, phosphatases, and other regulatory proteins, affecting their activity and downstream signaling events .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic fluxes. These effects can result in altered cell proliferation, differentiation, and apoptosis, depending on the cellular context and concentration of the compound .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity, and influence gene expression by interacting with transcription factors or other regulatory proteins. The compound’s ability to form hydrogen bonds and participate in nucleophilic and electrophilic reactions allows it to modulate the activity of various biomolecules, leading to changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability may be influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound may degrade, leading to a decrease in its activity and effectiveness. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as modulating specific signaling pathways or enhancing metabolic activity. At higher doses, this compound may exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal cellular processes. Threshold effects and dose-response relationships have been observed in various studies, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites may have distinct biological activities and contribute to the overall effects of this compound on cellular function and metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization, accumulation, and overall bioavailability. For instance, this compound may be transported into cells via amino acid transporters or bind to plasma proteins, affecting its distribution and activity within different tissues .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles, where it can exert its effects on cellular function and metabolism. For example, this compound may interact with nuclear receptors or transcription factors, influencing gene expression and cellular responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Starting Material: The synthesis often begins with indanone as the starting material.

    Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to enhance efficiency.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates.

Major Products Formed:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amino alcohols, amines.

    Substitution Products: Various substituted indene derivatives.

Scientific Research Applications

7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play crucial roles in its reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities with 7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one.

    Indanone Derivatives: Compounds such as 2,3-dihydro-1H-inden-1-one and its halogenated derivatives.

Uniqueness: this compound is unique due to the presence of both amino and hydroxyl groups on the indene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-amino-3-hydroxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-6-3-1-2-5-7(11)4-8(12)9(5)6/h1-3,7,11H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKELERWEBOXGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1=O)C(=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670629
Record name 7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352000-78-3
Record name 7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one
Reactant of Route 3
7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one
Reactant of Route 4
7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one
Reactant of Route 5
7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one
Reactant of Route 6
Reactant of Route 6
7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.